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Macrocycle derivative 14

Cat. No.: B10833671
M. Wt: 309.4 g/mol
InChI Key: LGJSILJEEDDVAZ-UHFFFAOYSA-N
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Description

Macrocycle Derivative 14 is a synthetically designed, 14-membered macrocyclic compound offered for investigative research in chemical biology and medicinal chemistry. Macrocycles of this ring size are of significant interest due to their ability to adopt pre-organized, conformationally constrained structures. This pre-organization reduces the entropic penalty upon binding, enabling high-affinity and selective interactions with challenging biological targets that are often intractable for traditional small molecules . A key application area for 14-membered macrocyclic scaffolds is in the inhibition of protein-protein interactions (PPIs) . For instance, such derivatives have been successfully designed to target the PPI between hypoxia-inducible factor (HIF)-1α and its transcriptional coactivators, a key pathway in tumor angiogenesis and progression . The constrained geometry of the macrocycle allows it to effectively mimic key interaction motifs, such as the LLxxL sequence, disrupting these critical interactions in oncogenic processes . Furthermore, macrocyclic compounds are a prominent structural class in oncology drug discovery, with over 80 macrocyclic drugs approved for clinical use . Beyond oncology, the properties of macrocycles make them suitable for exploring other difficult targets, including various kinases, proteases, and G-protein-coupled receptors (GPCRs) . This compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O B10833671 Macrocycle derivative 14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

7-oxa-10,14,19,21,22-pentazatetracyclo[13.5.2.12,6.018,21]tricosa-1(20),2(23),3,5,15(22),16,18-heptaene

InChI

InChI=1S/C17H19N5O/c1-3-13-11-14(4-1)23-10-9-18-7-2-8-19-16-5-6-17-20-12-15(13)22(17)21-16/h1,3-6,11-12,18H,2,7-10H2,(H,19,21)

InChI Key

LGJSILJEEDDVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC2=CC=CC(=C2)C3=CN=C4N3N=C(C=C4)NC1

Origin of Product

United States

Synthetic Methodologies for Macrocyclic Derivatives

General Strategies for Macrocyclization

The synthesis of macrocycles relies on a variety of strategic approaches designed to favor intramolecular ring formation over competing intermolecular polymerization. These strategies often involve high-dilution conditions, the use of rigid structural elements to pre-organize the linear precursor, or the application of powerful catalytic methods. pnas.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of macrocycles, including those with 14-membered rings. acs.orgnih.gov This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda catalysts, involves the intramolecular reaction of two terminal olefins on a linear precursor to form a cyclic olefin and a volatile small molecule, such as ethylene, which drives the reaction forward. mdpi.comacs.orgthieme-connect.comacs.org

RCM has been successfully applied to the synthesis of a diverse range of macrocyclic structures. For instance, a strategy based on double ring-closing metathesis was developed for the formation of a 14-membered macrocyclic enamide. acs.org This approach leverages the conformational behavior of N-substituted diacylhydrazines to facilitate the cyclization of hydrazine-derived dienes. acs.org In another example, the RCM of a linear diene precursor was employed to synthesize a 21-membered macrocyclic lactone, designated as compound 14 in the study, with high stereoselectivity. nih.gov The efficiency of RCM can be influenced by the catalyst generation and the substrate; for example, the treatment of tetraallyl diones (compounds 14a–c) with a first-generation Grubbs catalyst led to the formation of double RCM products in high yields. beilstein-journals.org The versatility of RCM is further demonstrated in its application to the synthesis of complex, biologically relevant molecules, such as macrocyclic taxoids. acs.org

Metal-Catalyzed Macrocyclization Reactions (e.g., C-H activation, alkyne-azide cycloaddition)

Transition metal-catalyzed reactions, beyond RCM, provide powerful tools for macrocycle synthesis. These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, are frequently used. One notable strategy involves the intramolecular C–H activation/functionalization, which allows for the direct formation of C-C or C-heteroatom bonds to close the macrocyclic ring. researchgate.netmdpi.com This approach has been used to synthesize peptide-based macrocycles through the activation of indolyl and aryl C(sp²)-H bonds. mdpi.com

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another prominent method for macrocyclization, valued for its reliability and mild reaction conditions. researchgate.net Furthermore, rhodium-catalyzed macrocyclizations via site-selective C-H bond functionalization have gained significant interest. researchgate.net The choice of catalyst can be crucial for controlling the outcome of the reaction; for example, chiral catalysts can be used to control stereochemistry during macrocyclization. pnas.org In one specific synthesis, a macrocycle was formed through a transition-metal-catalyzed [2+2+2] cycloaddition of three alkynes, where the precursor to the final macrocycle was designated as derivative 14. mdpi.com

Condensation and Cycloaddition Reactions (e.g., Schiff base formation)

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are classical yet effective methods for macrocyclization. Schiff base formation, the reaction between an amine and an aldehyde or ketone, is a common example used in template-assisted synthesis to form macrocyclic imines. nih.gov These imine macrocycles can often be reduced to their more stable amine counterparts.

The synthesis of 14-membered pentaaza macrocyclic ligands has been achieved through two-step metal template condensation reactions involving ethylenediamine, nitroethane, formaldehyde, and primary alkylamines. koreascience.krresearchgate.net Similarly, novel 14-membered tetraimine macrocyclic complexes have been prepared via the template condensation of glyoxal (B1671930) and 1,8-diaminonaphthalene. nih.gov Cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes, can also be employed to construct the macrocyclic framework. mdpi.com These methods are foundational in coordination chemistry and have been used to create a wide variety of macrocyclic ligands and their metal complexes. squ.edu.ommdpi.comroyalsocietypublishing.org

Multi-Step Synthetic Procedures

The synthesis of complex macrocycles often requires multi-step procedures, where the linear precursor for the key macrocyclization step is itself constructed through a series of reactions. These synthetic sequences are carefully designed to install the necessary functional groups and conformational biases to ensure a successful ring-closure.

For example, the synthesis of a mono-tetraoxaadamantane derivative, labeled as compound 14, was achieved through the acid hydrolysis of a dinitro macrocyclic bisdioxine derivative. beilstein-journals.org In another instance, a derivative designated as 14 was synthesized in 67% yield through the condensation of a bromosulfonamide derivative with a Boc-protected ferrocenylsulfonamide, followed by deprotection and subsequent reaction with 1,4-bis(methanesulfonyloxy)-2-butyne. mdpi.com The synthesis of sucrose-based macrocycles also involves multi-step sequences, including the preparation of nitro compounds (designated 14 and 16 in one study) that serve as key intermediates. beilstein-journals.org The modification of existing 14-membered macrolide antibiotic scaffolds into new derivatives also proceeds through carefully planned multi-step transformations. nih.gov

Template-Assisted Synthesis

Template-assisted synthesis is a powerful strategy that utilizes a metal ion, a molecule, or even a transient intramolecular interaction to pre-organize the linear precursor into a conformation that favors cyclization. This "template effect" can significantly increase the yield of the desired macrocycle by overcoming the entropic barrier to ring formation.

Metal ions are commonly used as templates. For instance, the synthesis of 14-membered pentaaza and tetraimine macrocycles often employs Ni(II), Co(II), Cu(II), or Zn(II) ions to direct the condensation of the linear precursors around the metal center. nih.govkoreascience.krresearchgate.net This approach is not limited to simple condensation reactions; photoinduced C-N cross-coupling reactions have been used for the template synthesis of cyclometalated Iridium(III) macrocycle complexes. acs.org Non-covalent interactions can also serve as templates. DNA-templated synthesis has been used to create libraries of macrocycles by programming the sequence of reactions along a DNA strand. nih.gov In some cases, the molecule itself can act as its own template, as seen in the intramolecularly self-templated synthesis of prismarenes, where the forming macrocycle fills its own cavity. nih.gov A practical indolyl template has also been used to direct remote meta-selective C-H olefination for macrocyclization. rsc.org

Synthesis of Specific Macrocyclic Derivative Scaffolds

The designation "derivative 14" has been applied to a variety of macrocyclic scaffolds across the chemical literature, highlighting the diversity of structures that can be synthesized using the methodologies described above. The table below summarizes several examples of compounds referred to as "derivative 14" in different publications, showcasing the range of chemical architectures.

Macrocyclic Scaffold TypeBrief Description of "Derivative 14"Synthetic MethodReference
Annulene Derivative A bicyclic compound consisting of two ortho-fused macrocyclic conjugated π-systems.Not specified in abstract acs.org
Tethered Tetraazaannulene A di-nickel(II) derivative of a tethered dibenzotetramethyltetraaza mdpi.comannulene.Reaction with 2,6-isophthaloyl chloride researchgate.net
Azamacrocycle An intermediate in the synthesis of a larger macrocycle, formed by condensation and subsequent treatment with an alkyne derivative.Condensation, Alkyne addition mdpi.com
Tetraoxaadamantane Derivative Formed by the conversion of a dinitro macrocyclic compound.Acid Hydrolysis beilstein-journals.org
Nitro Compound A nitro-functionalized intermediate for the synthesis of sucrose-based macrocycles.Multi-step synthesis beilstein-journals.org
Tetraallyl Dione Tetraallylated pentacyclic diones (14a-c) used as precursors for RCM.Allylation beilstein-journals.org
Pyrazolopyrimidine A product formed from the transformation of a larger hexaazamacrocycle.Ring transformation researchgate.net
Macrolactam A 21-membered ring lactone formed via a catalytic protoboryl addition followed by RCM.Protoboryl addition, RCM nih.gov
Linear Alkene Linear alkyl chain alkenes (14) used as precursors for RCM to form fragrance macrocycles.Not specified (precursor) acs.org

Peptide-Based Macrocycles (e.g., PFS-SICRFFCGGG, 14c)

A notable example of a peptide-based macrocycle is the derivative identified as 14c , with the sequence PFS-SICRFFCGGG. This macrocycle has been identified for its significant affinity for human serum albumin (HSA), which can lead to an extended circulation half-life in vivo. nih.govresearchgate.net The synthesis of such macrocycles is a key area of research for enhancing the pharmacokinetic properties of peptide drugs.

Research has shown that modifications to the termini of 14c can significantly impact its properties. For instance, acylation of the N-terminal serine of 14c with azido-PEG6-carboxylic acid to produce macrocycle 14g resulted in a compound that was not detectable in plasma after 3 hours. nih.gov In contrast, C-terminal modifications, such as the amidation of PFS-SICRFFCGGG-COOH with NH2-PEG5-N3 to form 14i , did not negatively affect its circulation time compared to the unmodified parent macrocycle. nih.gov This suggests that the C-terminus is a more permissive site for attaching payloads without disrupting the albumin-binding capacity. The affinity of 14c for HSA has been confirmed through fluorescence polarization and 19F NMR assays to be in the micromolar range (1–4 µM). researchgate.net

CompoundDescriptionKey Finding
14c PFS-SICRFFCGGGBinds to human serum albumin, extending in vivo circulation. nih.govresearchgate.net
14g N-terminal PEGylated derivative of 14cNot detectable in plasma after 3 hours, indicating loss of function. nih.gov
14i C-terminal PEGylated derivative of 14cRetained circulation time comparable to the parent compound. nih.gov

Carbohydrate-Based Macrocycles (e.g., sucrose-derived, alditol intermediates)

In the realm of carbohydrate-based macrocycles, a sucrose-derived nitro compound, designated as 14 , serves as a key intermediate in the synthesis of more complex structures. The synthesis of these macrocycles often involves the strategic modification of sucrose (B13894) to introduce arms that can be cyclized.

One synthetic approach involves treating a D-glucose-derived alcohol with para-nitrophenol under Mitsunobu conditions to yield the nitro compound 14 in a 63% yield. beilstein-journals.org This intermediate can then be reduced to the corresponding amine. This methodology allows for the elongation of the sucrose scaffold with rigid fragments, which is a crucial step in the construction of large, functionalized macrocycles. beilstein-journals.org An efficient method for creating a 31-membered macrocycle with a sucrose scaffold has been developed, which regioselectively introduces polyhydroxylated unsaturated fragments derived from different sugars at the terminal positions of sucrose, followed by ring-closing metathesis (RCM) for cyclization. researchgate.net

IntermediateReactantsConditionsProduct
D-glucose-derived alcoholp-NitrophenolMitsunobu reactionNitro compound 14

Polyamine Macrocycles (e.g., 14-membered tetraazamacrocycles like cyclam)

The synthesis of 14-membered polyamine macrocycles, such as derivatives of cyclam (1,4,8,11-tetraazacyclotetradecane), is of significant interest due to their ability to form stable complexes with metal ions. rsc.orgscispace.com A novel synthesis of a 14-membered hexaazamacrocycle was developed starting from 3-amino-1-methyl-1H-pyrazole-4-carbonitrile. nih.gov In this process, a pyrazolopyrimidine derivative, 14 , was isolated as a product when the reaction was carried out under specific conditions (reflux in acetic acid), with a 38% yield. nih.gov

The primary route to the desired 14-membered macrocycle, however, involves the dimerization of a pyrazolopyrimidine intermediate in the presence of hydrazine (B178648) hydrate. nih.gov This self-assembly process is thermodynamically favorable and provides a convenient route to these complex structures. nih.gov Another approach to functionalized 14-membered tetraazamacrocycles involves tethering two dibenzotetramethyltetraaza nih.govannulene (tmtaa) units using 2,6-isophthaloyl chloride. researchgate.netrsc.org

Diketal Dilactam Macrocycles (e.g., 14-membered rings)

Chiral and achiral 14-membered macrocyclic bis-diketal diamines have been synthesized as analogs of the anti-HIV agent bicyclam AMD 3100. nih.gov The synthesis starts from previously obtained 14-membered ring diketal dilactams. These dilactams undergo monoreduction with lithium aluminium hydride to produce the corresponding diketal aminolactams. These intermediates are then coupled with dibromo-p-xylene to form xylyl dimer compounds. A final reduction step yields the target bis-diketal diamines. nih.gov Conformational analysis of these 14-membered diketal dilactam macrocycles has been conducted using NMR spectroscopy and molecular mechanics calculations to understand their structure. researchgate.netresearchgate.net

Sulfone-Based Macrocycles

A series of sulfone-based macrocycles has been synthesized using a multistep procedure. nih.govresearchgate.net The synthesis begins with the oxidation of a bisphenol sulfide, followed by the etherification of the phenolic hydroxyl groups. The final step is a ring-closure reaction with various diamines. This strategy has been used to produce a library of 15 different macrocycles. nih.gov While a specific derivative "14" is not highlighted in the provided search results, the general synthetic methodology is well-established for this class of compounds. A general and efficient synthesis of cyclic sulfones has also been developed using ring-closing metathesis (RCM). acs.org

Indole-Based Macrocycles

The synthesis of indole-based macrocycles is a significant area of research due to their prevalence in biologically active molecules. researchgate.netmdpi.com One method involves a palladium-catalyzed approach for the synthesis of indole-based macrocyclic scaffolds intended as anion receptors. mdpi.com In a different study, a series of novel macrocyclic bis-indole quinolines were synthesized. The macrocyclization was achieved through an amide-coupling reaction. Subsequent methylation of the quinolines with methyl iodide afforded the methylated macrocycles, designated as 14 , in nearly quantitative yields. rsc.org These compounds were found to be effective stabilizers of G-quadruplex DNA structures. rsc.org

ReactionReagentsProductYield
MethylationMacrocyclic bis-indole quinoline, Methyl iodideMethylated macrocycle 14 Near quantitative

Steroid-Macrocyclic Conjugates

The conjugation of steroids to macrocycles can produce novel therapeutic agents. In one study, a series of 16E-arylidene steroidal conjugates were synthesized and evaluated for their cytotoxic activity. nih.govacs.org Among these, compound 14 demonstrated a 25% inhibition of mean growth in five leukemia cancer cell lines at a concentration of 10 μM. nih.govacs.org Another study detailed the synthesis of a new steroid-macrocyclic derivative through a series of reactions that included the formation of steroid-pyrimidinone, steroid-amino, steroid-imino, ester-steroid, and amido-steroid intermediates. nih.gov

A conjugate addition/ring expansion (CARE) cascade reaction has been developed for the synthesis of macrocyclic peptide mimetics, which has been applied to steroidal lactams. rsc.org This demonstrates the versatility of modern synthetic methods in creating complex steroid-macrocycle hybrids.

Annulene-Based Macrocycles (e.g.,rsc.organnulene derivatives)

Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, and their derivatives represent a significant class of macrocycles. The synthesis of annulene-based macrocycles often involves sophisticated strategies to control symmetry, stability, and electronic properties. Dehydroannulenes, containing one or more acetylene (B1199291) units, are common synthetic targets due to their unique properties and potential applications in materials science.

Early methods for constructing thieno-fused dehydroannulenes often relied on metal-mediated intermolecular couplings. academie-sciences.fracademie-sciences.fr These approaches, however, typically limited the resulting macrocycles to high-symmetry structures (Cnh or Dnh). academie-sciences.fracademie-sciences.fr To access less symmetrical derivatives, systematic, stepwise methods have been developed. For instance, the synthesis of dehydrothieno mdpi.comannulenes with C2v or Cs symmetry was achieved, though challenges such as the instability of thienyldiyne intermediates were encountered. academie-sciences.fracademie-sciences.fr

A more convergent approach has been successfully applied to assemble hybrids like dehydrobenzothieno bohrium.comannulenes ( bohrium.comDBTA) and dehydropyridothieno bohrium.comannulenes ( bohrium.comDPTA). academie-sciences.fracademie-sciences.fr This strategy involves preparing key building blocks that are then coupled to form the final macrocycle. For example, a symmetrical bohrium.comDBTA was synthesized by first selectively removing a trimethylsilyl (B98337) (TMS) protecting group from a diyne, followed by a cross-coupling reaction with 1,3-diiodobenzene (B1666199). academie-sciences.fracademie-sciences.fr The resulting precursor then underwent desilylation and a final cyclization under modified Glaser-Eglinton conditions to yield the macrocycle. academie-sciences.fracademie-sciences.fr This modular approach allows for the synthesis of a variety of annulene structures by changing the constituent aromatic components. academie-sciences.fracs.org

The synthesis of highly strained or unstable annulenes, such as a planar and aromatic rsc.organnulene, requires unique strategies to overcome inherent ring strain. semanticscholar.orgamazonaws.com One successful approach involved the formal cyclopropanation of an unstable 1,6-didehydro rsc.organnulene derivative. semanticscholar.orgamazonaws.com This modification prevents a destabilizing intramolecular cyclization that occurs in the parent compound at low temperatures, resulting in a kinetically and thermodynamically stable, highly aromatic rsc.organnulene that is stable at room temperature. semanticscholar.orgamazonaws.com

Another class of annulene derivatives are the octadehydrodibenzo nih.govannulenes (DBA). These strained macrocycles can be synthesized via a multi-step sequence starting from phthalimide, involving iodination, esterification, Sonogashira coupling, and a final acetylenic oxidative dimerization under Hay conditions. beilstein-journals.org The electronic properties of these annulenes can be tuned by introducing electron-withdrawing or electron-donating substituents, which in turn influences their reactivity in subsequent reactions like the strain-promoted azide-alkyne cycloaddition (SpAAC). beilstein-journals.org

The synthesis of larger, fused annulenoannulenes has also been explored. For example, a rsc.organnuleno rsc.organnulene was synthesized via a Wittig reaction between a dialdehyde (B1249045) and a bis(phosphonium salt). acs.org This strategy highlights the use of classic organic reactions to build complex, fused macrocyclic systems. acs.org

Annulene Derivative Synthetic Strategy Key Precursors Yield (%) Reference
'Symmetrical' bohrium.comDBTA (6)Convergent; Glaser-Eglinton cyclizationDiyne (16), 1,3-diiodobenzene (12)55 academie-sciences.fracademie-sciences.fr
Octadehydrodibenzo nih.govannulene (5)Multi-step; Hay dimerizationTrimethylsilyl-protected diyne (4)12.7 beilstein-journals.org
Tethered di-tmtaa (SIT-tmtaa)Acylation / Tetheringtmtaa, 2,6-isophthaloyl chlorideNot specified rsc.orgrsc.org
Planar rsc.orgAnnulene (7)Cyclopropanation of unstable annuleneDiene (19), tetrachlorocyclopropene (B25203) (21)Not specified semanticscholar.orgamazonaws.com

Chiral Macrocyclic Arenes and Related Hosts

The synthesis of chiral macrocyclic arenes is a burgeoning field within supramolecular chemistry, driven by their potential in enantioselective recognition, catalysis, and materials science. rsc.org These molecules possess three-dimensional asymmetric cavities, making them ideal hosts for chiral guest molecules. rsc.org Chirality in these macrocycles can be introduced through several strategies, including the use of chiral building blocks (central or axial chirality), the creation of planar chirality, or the formation of inherently chiral structures. rsc.org

Synthesis from Chiral Precursors: A common and effective method involves the one-pot condensation or fragment coupling of enantiopure precursors.

Binaphthyl-Based Macrocycles: Enantiopure macrocyclic arenes with large cavities have been synthesized starting from a single enantiomer of a binaphthyl derivative. rsc.org The synthesis involves a Suzuki coupling reaction to introduce electron-rich aryl moieties, followed by a final macrocyclization step. rsc.org

Helic Current time information in Bangalore, IN.triptycene (B166850) nih.govarenes: A pair of enantiopure helic Current time information in Bangalore, IN.triptycene nih.govarenes were synthesized from enantiopure precursors in a one-pot reaction. nih.gov These hosts demonstrated strong complexation with ammonium (B1175870) salts containing aminoindan groups and exhibited enantioselective recognition. nih.gov

Porphyrin Macrocyclic Hosts: The asymmetric synthesis of C2-symmetric porphyrin macrocyclic hosts has been achieved. rsc.orgnih.govresearchgate.net A key step was the introduction of chiral centers via the reaction of pyrocatechol (B87986) with the triflate ester of ethyl (S)-lactate, which yields a diastereomerically pure intermediate. nih.gov These chiral hosts showed kinetic preference in threading different enantiomers of viologen guests. rsc.orgnih.govresearchgate.net

Macrocycle-to-Macrocycle Conversion: In some cases, direct synthesis from monomers is not feasible. An alternative is the conversion of an existing macrocycle into a new one.

Octopus researchgate.netarenes (Oc5s): This new class of chiral macrocyclic arenes could not be made by direct cyclization of the corresponding chiral monomers. Instead, they were successfully synthesized using racemic pagoda researchgate.netarenes as starting materials in a macrocycle-to-macrocycle conversion strategy. rsc.orgacs.org The resulting enantiomeric Oc5s have fixed conformations and stable chiral structures. acs.org

Chirality-Directed Macrocyclization: This strategy uses the chirality of the precursors to guide the formation of the final macrocycle.

Octopus nih.govarenes: While initial synthesis yielded a racemic mixture that was resolved by HPLC, it was later found that enantiopure octopus nih.govarenes could be directly synthesized through a chirality-directed macrocyclization using enantiopure precursors. rsc.org

Chiral Macrocycle Type Synthetic Strategy Key Feature Application Highlight Reference
Porphyrin HostsAsymmetric synthesis from chiral precursorsC2-symmetric porphyrin cavityKinetic enantiorecognition of viologen guests rsc.orgnih.govresearchgate.net
Helic Current time information in Bangalore, IN.triptycene nih.govarenesOne-pot reaction of enantiopure precursorsHelical and triptycene unitsEnantioselective recognition of aminoindan derivatives nih.gov
Binaphthyl-Based ArenesSynthesis from enantiopure binaphthyl unitsAxially chiral binaphthyl groupsSelective recognition of iodide anions rsc.orgmdpi.com
Octopus researchgate.netarenesMacrocycle-to-macrocycle conversionOctopus-like chiral structureRecognition of chiral diamines rsc.orgacs.org
PillararenesVarious (e.g., using chiral auxiliaries)Planar chiralityAsymmetric catalysis, CPL materials researchgate.net

Advanced Synthetic Techniques for Combinatorial Macrocycle Libraries

The discovery of new macrocyclic ligands for biological targets or material science applications is often hindered by the limited availability of large, structurally diverse libraries. nih.govrsc.org To address this, advanced synthetic techniques have been developed to facilitate the high-throughput generation and screening of macrocycle libraries. nih.govrsc.org These methods move beyond traditional one-at-a-time synthesis, enabling the creation of thousands of compounds with minimal effort.

One powerful approach is a solution-phase strategy based on the sequential coupling of three building blocks. nih.gov This method utilizes efficient alkylation reactions that proceed cleanly, often eliminating the need for intermediate purification steps. nih.gov In a demonstration of this technique, a library of 3,780 macrocycles was generated by combinatorially reacting 15 bromoacetamide-activated tripeptides, 42 different amines, and 6 bis-electrophile cyclization linkers. nih.gov The simplicity and efficiency of this "adding and reacting" workflow make it highly suitable for generating large libraries in microwell plates for subsequent high-throughput screening. nih.gov

Solid-phase synthesis offers another robust platform for creating large macrocycle libraries. mdpi.com The split-and-pool strategy is particularly effective for generating high diversity. Kodadek and co-workers developed a solid-phase split-and-pool synthesis to create libraries of thioether-linked, non-peptidic macrocycles. mdpi.com By systematically introducing a variety of carboxylic acids and amines at different points in the synthesis, they achieved significant scaffold diversity. mdpi.com

DNA-encoded library (DEL) technology has also been adapted for macrocycle synthesis. nih.gov While the application to macrocycles presents challenges due to the potential accumulation of side products during sequential synthesis steps, it remains a promising technique for generating vast libraries. nih.gov Other platform technologies for library generation include Chemical Linkage of Peptides onto Scaffolds (CLIPS) and Macrocyclic Template Chemistry (MATCH). researchgate.net

These combinatorial strategies are essential for exploring the vast chemical space of macrocycles. mdpi.com The ability to rapidly generate and screen large numbers of diverse structures significantly accelerates the identification of hit compounds with desired properties, as demonstrated by the discovery of a potent thrombin inhibitor from a three-component library. nih.gov

Library Synthesis Technique Phase Key Principle Example Library Size Reference
Three-Component "Adding and Reacting"SolutionSequential coupling of 3 building blocks via efficient alkylation reactions.3,780 compounds nih.gov
Split-and-Pool SynthesisSolidCombinatorial introduction of diverse building blocks on a solid support.Not specified mdpi.com
DNA-Programmed ChemistrySolutionDNA template directs the synthesis of the macrocycle.41 compounds (in one study) researchgate.net
On-Bead Combinatorial SynthesisSolidSynthesis and screening of the library directly on the solid-phase beads.Not specified researchgate.net

Advanced Characterization and Structural Elucidation of Macrocyclic Derivatives

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the structural features of new chemical entities. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectrophotometry provide a wealth of information regarding the connectivity, functional groups, and electronic environment of the atoms within a molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Macrocycle derivative 14, ¹H and ¹³C NMR spectra were recorded to confirm its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The observed signals for this compound are consistent with its proposed structure, confirming the presence of aromatic and aliphatic protons and their respective electronic environments nih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows signals that correspond to the carbonyl, aromatic, and aliphatic carbons, further corroborating the macrocyclic structure nih.gov.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
8.08 (dd, J = 7.8, 1.4 Hz, 1H)174.3
7.52 (td, J = 7.8, 1.4 Hz, 1H)165.2
7.42–7.32 (m, 2H)141.0
4.97 (s, 2H)132.8
4.23 (d, J = 13.2 Hz, 1H)131.8
4.16 (d, J = 13.2 Hz, 1H)131.3
3.72 (s, 3H)127.7
3.63 (dd, J = 7.6, 4.6 Hz, 1H)127.5
2.87 (dd, J = 13.6, 4.6 Hz, 1H)95.0
2.68 (dd, J = 13.6, 7.6 Hz, 1H)74.6
1.79 (br s, 2H)54.2
52.2
36.9
34.8

Data sourced from reference nih.gov.

While specific IR data for this compound is not detailed in the provided search results, IR spectroscopy is a standard method used to identify the presence of specific functional groups within a molecule. For a compound with the structure of this compound, one would expect to observe characteristic absorption bands corresponding to C=O (carbonyl) stretching from the amide and ester groups, N-H stretching from the amide, C-H stretching from aromatic and aliphatic moieties, and C=C stretching from the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides strong evidence for the chemical formula of a newly synthesized molecule.

For this compound, ESI-HRMS was used to determine its exact mass. The analysis yielded a mass-to-charge ratio (m/z) that was in close agreement with the calculated value for its protonated form [M+H]⁺, confirming its elemental composition nih.gov.

Parameter Value
Ionization Method Electrospray Ionization (ESI)
Calculated m/z [M+H]⁺ 399.9944
Found m/z [M+H]⁺ 399.9953
Chemical Formula C₁₄H₁₇Cl₃NO₄S

Data sourced from reference nih.gov.

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Molecules containing chromophores, such as aromatic rings and carbonyl groups, will exhibit characteristic absorption maxima. While specific UV-Visible data for this compound is not available in the search results, its structure, containing a phenylene group, suggests it would absorb in the UV region of the electromagnetic spectrum.

Diffraction Methods

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a crystalline compound. This technique was successfully applied to determine the structure of this compound in a complex with its biological target, Keap1. The analysis provided a high-resolution (2.4 Å) view of the macrocycle's conformation and its binding mode within the protein's active site nih.gov.

The crystal structure confirms that this compound binds to the same polar binding site in Keap1 as the endogenous ligand Nrf2. The phenylene group and parts of the macrocycle are situated in a hydrophobic pocket, providing a structural basis for its inhibitory activity nih.gov.

Parameter Value
PDB ID 6Z6A
Resolution 2.4 Å
Method X-ray Diffraction
Molecule Macrocyclic dimethylamide 14
Complexed with Keap1

Data sourced from reference nih.gov.

Other Analytical Methods (e.g., Microcalorimetric Investigations)mdpi.com

Beyond routine spectroscopic analysis, a deeper understanding of the physicochemical properties and biological interactions of macrocyclic derivatives necessitates the use of other advanced analytical methods. Among these, microcalorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), have proven to be invaluable for characterizing the thermodynamics of molecular interactions involving macrocycles. wikipedia.orgnih.gov ITC directly measures the heat changes that occur when molecules bind to one another, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.govnih.gov

The insights gained from microcalorimetric investigations are crucial for structure-activity relationship (SAR) studies and for optimizing the design of macrocyclic compounds with desired binding properties. By quantifying the enthalpic and entropic contributions to the binding free energy, researchers can elucidate the nature of the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.org

In the context of "this compound," ITC can be employed to study its binding affinity and thermodynamics of interaction with a specific biological target, such as a protein or a nucleic acid. The data obtained from such experiments can reveal key information about the binding mechanism and the stoichiometry of the complex formed. For instance, the binding of a hexaoxazole-containing macrocyclic compound to human telomeric DNA has been characterized using ITC to determine the thermodynamic parameters of the interaction. wikipedia.org

A typical ITC experiment involves the incremental titration of the macrocyclic derivative into a solution containing the target molecule. The heat released or absorbed during each injection is measured, and the resulting data is plotted as a function of the molar ratio of the reactants. Fitting this data to a suitable binding model yields the association constant (Ka), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and the binding entropy (ΔS) can be calculated using the equation:

ΔG = -RTlnKa = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. wikipedia.org

The following table summarizes hypothetical, yet representative, thermodynamic data that could be obtained from an ITC experiment studying the interaction of "this compound" with a target protein.

ParameterValueUnit
Stoichiometry (n) 1.05-
Association Constant (Ka) 2.5 x 106M-1
Dissociation Constant (Kd) 400nM
Enthalpy (ΔH) -15.8kcal/mol
Entropy (TΔS) -6.7kcal/mol
Gibbs Free Energy (ΔG) -9.1kcal/mol

Such detailed thermodynamic characterization provides a more complete picture of the binding event than affinity data alone. For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can be indicative of the release of ordered solvent molecules from the binding interface. The conformational pre-organization of a macrocycle can reduce the entropic penalty upon binding, contributing to high affinity. nih.gov

In addition to ITC, other analytical methods that can provide complementary information include differential scanning calorimetry (DSC) for studying the thermal stability of the macrocycle and its complexes, and computational approaches like molecular dynamics simulations to explore the conformational landscape and thermodynamics of binding. acs.orgresearchgate.net

Computational and Theoretical Investigations of Macrocyclic Derivatives

Conformational Analysis and Sampling

The conformational flexibility of macrocycles is a key determinant of their biological activity and physicochemical properties. diva-portal.orgnih.gov For "Macrocycle derivative 14," a 14-membered ring, this flexibility presents a significant computational challenge due to the large number of accessible conformations. nih.gov Various methods have been employed to explore the conformational space of such macrocycles, ranging from molecular mechanics to quantum mechanical calculations. derpharmachemica.comnih.gov

A conformational search for 14-membered macrocycles can be initiated by selecting all single bonds within the ring as rotatable. derpharmachemica.com The resulting conformers can then be analyzed to identify low-energy structures that are likely to be populated at room temperature. derpharmachemica.com It has been noted that for large-ring compounds, several conformations can easily interconvert due to low energy barriers. derpharmachemica.com

Molecular Mechanics Calculations

Molecular mechanics (MM) serves as a foundational tool for the rapid prediction of conformational preferences in macrocycles. derpharmachemica.comrsc.org Force fields such as MM+, MM2, and MM3 are utilized to perform these calculations. derpharmachemica.com While MM methods are praised for their speed and reliability in predicting conformational preferences, especially when correctly parameterized, they may not always accurately reproduce experimental torsion values. derpharmachemica.com

For instance, in a study of 14-membered unsymmetrical macrodiolides, molecular mechanics was found to be a reliable tool for quickly predicting conformational preferences compared to semi-empirical AM1 and quantum mechanics at different levels of theory. derpharmachemica.com However, it was also observed that the MM+, MM2, and MM3 force fields did not precisely replicate the experimental torsion values. derpharmachemica.com The increase in the cavity size of tetraaza macrocycles from 12- to 14-membered rings leads to an increase in the metal-nitrogen distances at which folded conformers become the most stable. rsc.org

Force Field Application in Macrocycle Analysis Limitations
MM+ Starting structure optimization for conformational searches. derpharmachemica.com May not accurately reproduce experimental torsion values. derpharmachemica.com
MM2 Conformational analysis of 14-membered macrodiolides. derpharmachemica.com Required new torsional parameters for missing dihedral types. derpharmachemica.com
MM3 Conformational analysis of 14-membered macrodiolides. derpharmachemica.com Required new torsional parameters for missing dihedral types. derpharmachemica.com

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Gibbs Free Energy Diagrams)

Quantum mechanical (QM) calculations offer a higher level of theory and accuracy for conformational analysis. nih.gov Density Functional Theory (DFT) has been shown to be particularly effective in reproducing experimental torsion values for 14-membered macrocycles. derpharmachemica.com QM methods are crucial for understanding the electronic structure and reactivity of these complex molecules. nih.gov

Integrated approaches combining ESI-CID-MS/MS with quantum chemical calculations have been used to investigate the fragmentation pathways of 14-membered ring macrolide antibiotics. nih.gov These studies provide insights into the preferred fragmentation routes influenced by protonation sites. nih.gov DFT calculations have also been employed to study the mechanism and stereochemistry of the cycloisomerization of a 15-membered triazatriacetylenic macrocycle, revealing that the reaction outcome is dependent on the presence or absence of a transition metal catalyst. nih.gov

DFT has been used to study the dioxygen-binding abilities and electrocatalytic activities of transition metal macrocyclic complexes. canada.ca These calculations help in understanding the effects of the central metal, ligand, and substituents on the catalyst's properties. canada.ca Furthermore, DFT methods have been used to predict the molecular and electronic structures of Mn(VI) macrocyclic complexes. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic nature of macrocycles in different environments. nih.govacs.org These simulations can reveal solvent-dependent conformational changes and intramolecular interactions that are critical for understanding the behavior of "this compound" in biological systems. nih.govacs.org

MD simulations using explicit solvent models have been shown to correctly predict the conformations of macrocycles in both polar and non-polar solvents. nih.govacs.org For peptidic macrocycles, accelerated molecular dynamics (aMD) simulations have been successful in efficiently sampling a diverse conformational ensemble and providing reliable thermodynamic insights. nih.govacs.org The Amber force field, specifically ff14SB, has been utilized in these simulations. nih.govacs.org

A study on a series of macrocycles demonstrated that MD simulations with explicit solvation, followed by DFT optimization, could accurately predict solvent-dependent dynamic intramolecular interactions and even a conformational switch of the macrocyclic ring. nih.govacs.org This highlights the importance of including explicit solvent molecules for accurate predictions in polar environments. nih.govacs.org

Molecular Docking Studies and Binding Site Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For "this compound," docking studies are essential for understanding its potential as a therapeutic agent by elucidating its binding mode within a protein's active site. nih.govacs.org

The large and flexible nature of macrocycles presents a challenge for standard docking protocols. acs.org Therefore, specialized approaches that account for the conformational flexibility of the macrocycle are often required. tum.de Docking studies of macrocyclic pentapeptides have been performed to explore their binding modes as multi-targeted kinase inhibitors. nih.gov

The shape of the binding site is a critical factor in the interaction of macrocycles with their targets. nih.gov A significant percentage of macrocyclic drugs modulate targets with flat, tunnel-shaped, or groove-shaped binding sites. nih.gov

Prediction of Molecular Properties and Theoretical Descriptors

The prediction of molecular properties and the development of theoretical descriptors are crucial for the rational design of macrocyclic drugs. nih.govacs.org For "this compound," these descriptors can help in predicting its pharmacokinetic properties and biological activity. nih.gov

A number of molecular descriptors have been developed specifically for macrocycles to capture their unique structural and physicochemical features. nih.gov These descriptors consider aspects such as the atoms comprising the macrocycle ring, peripheral atoms, and substituent atoms. nih.gov Simple bi-descriptor models, such as the number of hydrogen bond donors (HBD) and the calculated octanol-water partition coefficient (cLogP), can be used to distinguish between orally bioavailable and parenteral macrocycles. nih.govacs.org

Descriptor Type Examples Relevance for this compound
Topological Descriptors Ring size, number of rotatable bonds. rsc.org Influences conformational flexibility and binding.
Physicochemical Descriptors cLogP, Polar Surface Area (PSA). nih.gov Predicts solubility, permeability, and oral bioavailability.
Structural Descriptors Number of Hydrogen Bond Donors/Acceptors. acs.org Key for target binding and pharmacokinetic properties.
Macrocycle-Specific Descriptors Descriptors for substituent arrangement around the ring. nih.gov Captures features unique to the macrocyclic scaffold.

Artificial Intelligence and Machine Learning Applications in Macrocycle Design

Another approach, Macformer, utilizes a Transformer architecture to generate diverse macrocycles from bioactive acyclic molecules, treating the problem as a machine translation task. genophore.com This method has been shown to enhance the biological activity and physicochemical properties of the resulting macrocycles. genophore.com

Analysis of Non-Covalent Interactions (e.g., Independent Gradient Model based on Hirshfeld Partition (IGMH))

The Independent Gradient Model based on Hirshfeld Partition (IGMH) is a powerful computational method for the visualization and analysis of non-covalent interactions (NCIs) within and between molecules. This approach provides a detailed picture of the intricate network of forces that govern the three-dimensional structure and stability of complex molecules like macrocycle derivatives. By partitioning the electron density of a molecule into atomic contributions using the Hirshfeld method, IGMH can identify and characterize a wide range of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The IGMH analysis revealed that the three converging phosphoryl (P=O) groups of the macrocycle and its electron-rich cavity were the primary sites of interaction with the guest molecule. The green isosurfaces in the IGMH plots represent van der Waals forces, while blue isosurfaces indicate stronger interactions like hydrogen bonds. For the guest molecule GM 19, the analysis showed significant non-covalent interactions with both the phosphoryl groups and the macrocyclic cavity.

The quantitative breakdown of these interactions provides a clearer understanding of the binding mechanism. The phosphoryl groups contributed significantly to the binding through C–H⋯O interactions, while the broader cavity engaged in more diffuse van der Waals interactions. This detailed analysis is instrumental in the rational design of macrocyclic hosts for specific guest molecules by highlighting the key structural features responsible for binding affinity and selectivity.

The table below summarizes the quantitative contributions of the phosphoryl groups and the macrocyclic cavity to the non-covalent interactions with guest molecule GM 19, as determined by IGMH analysis rsc.org.

Interacting Fragment of MacrocycleContribution to Non-Covalent Interactions (%)
Three Converging P=O Bonds34.0%
Electron-Rich Cavity44.1%

Molecular Recognition and Supramolecular Interactions of Macrocyclic Derivatives

Principles of Host-Guest Chemistry

Host-guest chemistry is a field of supramolecular chemistry where a host molecule forms a complex with a guest molecule or ion through non-covalent interactions nih.govresearchgate.netrsc.orgfrontiersin.org. The host is typically a large molecule with a cavity, while the guest is a smaller molecule or ion that fits within the cavity. The principles of this chemistry are based on the concept of molecular recognition, where the host can selectively bind a specific guest.

The selectivity and strength of the binding are determined by a variety of factors, including the size, shape, and charge complementarity between the host and guest. The preorganization of the host molecule, which minimizes the entropic cost of binding, is a key feature that enhances binding affinity and selectivity rsc.org. Macrocyclic molecules are excellent hosts due to their well-defined and often rigid cavities rsc.org. The interactions governing the formation of host-guest complexes are typically weak and non-covalent, including hydrogen bonding, van der Waals forces, hydrophobic interactions, π-π stacking, and electrostatic interactions nih.govresearchgate.net.

Selective Recognition of Guests

A 14-membered tetraazamacrocycle containing a pyridine (B92270) unit, referred to as ac3py14, has been studied for its ability to bind lanthanide ions. The stability constants of the complexes formed between ac3py14 and various lanthanide ions were determined in aqueous solution. The results indicate that ac3py14 exhibits low stability constants with lanthanides when compared to other macrocyclic ligands like dota (B554018) and dotp, which have smaller cavity sizes researchgate.net.

The protonation constants for ac3py14 and its stability constants with selected lanthanide ions are presented in the table below. These values provide insight into the thermodynamic stability of the complexes formed.

Ionlog K (ac3py14)
H+9.91 (log K1)
H+7.39 (log K2)
H+4.41 (log K3)
H+< 2 (log K4)
La3+14.12
Sm3+15.19
Ho3+15.54
Cu2+22.01
Protonation and stability constants of ac3py14 in aqueous solution at 298.0 K and I = 0.10 mol dm-3 in NMe4NO3. researchgate.net

In the context of anion recognition, a macrocycle designated as 14 was developed by functionalizing a parent squaramide-based macrocycle with aliphatic chains. This derivative proved to be effective in the extraction and transport of sulfate (B86663) ions (SO₄²⁻) rsc.org. Macrocycle 14 was shown to efficiently extract sulfate from an aqueous sodium sulfate solution into an organic solution through an anion exchange mechanism with nitrate (B79036) ions. It was also capable of transporting sulfate ions across a bulk chloroform (B151607) layer, again via an anion exchange mechanism with NO₃⁻ rsc.org. The high affinity and selectivity for sulfate are attributed to the presence of an additional squaramide binding site and further hydrogen bonding interactions compared to its precursor rsc.org.

A preliminary molecular recognition study showed that a different oligoamide-based macrocycle, designated as 10 , can recognize n-octyl-β-D-glucopyranoside, which was labeled as compound 14 in that particular study semanticscholar.org. It is crucial to clarify that in this instance, 14 refers to the guest molecule, a carbohydrate derivative, and not the macrocyclic host. The study observed changes in the chemical shifts of the protons of macrocycle 10 upon the addition of the glucopyranoside 14 , indicating an interaction. However, the binding was reported to be weak due to steric hindrance between the side chains of the host and the octyl chain of the guest semanticscholar.org.

There is no specific information available in the provided search results regarding the encapsulation of neutral molecules such as fullerenes or benzonitrile (B105546) derivatives by a compound explicitly named "Macrocycle derivative 14". However, the precise recognition of various benzonitrile derivatives has been demonstrated by a different phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, which forms key-lock complexes through co-crystallization nih.gov. Similarly, open-cage fullerene derivatives have been shown to encapsulate small polar molecules like acetonitrile (B52724) kyoto-u.ac.jp.

Mechanisms of Specific Interactions (e.g., Hydrogen Bonding, π-π Stacking, CH⋯N interactions)

The specific interactions driving the recognition of guests by macrocyclic hosts are fundamental to their function. For the sulfate-binding Macrocycle 14 , the high affinity for the sulfate anion is attributed to hydrogen bonding interactions, enhanced by the presence of multiple squaramide moieties within the macrocyclic structure rsc.org.

In the case of the phenylphosphine oxide-bridged macrocycle that recognizes benzonitrile derivatives, the primary driving forces for complex formation are a combination of π-π stacking interactions and CH⋯N interactions . The benzonitrile guest is firmly anchored within the macrocycle's cavity, with the phenyl C-H groups acting as hydrogen bond donors and the cyanide group acting as the acceptor nih.gov.

While not specific to a "this compound," the broader principles of molecular recognition often involve these types of interactions. For instance, CH-π interactions are known to be significant in the binding of carbohydrates by synthetic receptors, where the CH groups of the sugar ring interact with aromatic surfaces of the host researchgate.netrsc.org.

Chiral Recognition Phenomena and Enantioselectivity

Chiral recognition is a fundamental process in biological systems and is of paramount importance in fields such as pharmacology, asymmetric catalysis, and materials science. acs.orgrsc.org Synthetic macrocyclic hosts are widely utilized in the study of chiral recognition due to their well-defined cavities and the presence of multiple active interaction sites. rsc.orgrsc.org this compound exemplifies a class of chiral macrocycles engineered for high enantioselective recognition.

The efficiency of chiral recognition by macrocycles is rooted in their unique structural architecture. These molecules possess distinct cavity architectures and multiple binding sites that can be tailored to create a specific chiral microenvironment. acs.org For instance, the incorporation of binaphthol units and benzothiadiazole moieties can provide abundant recognition sites, including inwardly-directed hydroxyl groups and rotatable S/N interaction sites. acs.org This structural complexity allows for multiple noncovalent interactions between the host (this compound) and a chiral guest molecule.

Theoretical calculations and spectroscopic studies have confirmed that the basis for enantioselective recognition lies in favorable steric complementarity and a combination of noncovalent interactions. acs.org These interactions include hydrogen bonding, N−H···π, and C−H···π interactions, which collectively create a more stable complex with one enantiomer over the other. acs.org

The degree of enantioselectivity is typically expressed as the ratio of the binding constants for the two enantiomers (K R /K S or K S /K R ). While achieving high enantioselectivity remains a challenge, with most macrocyclic receptors rarely exceeding a ratio of 5, specifically designed systems have shown significant success. rsc.org Chiral macrocycles have demonstrated notable enantioselectivity toward various chiral molecules, including pharmaceutical intermediates and ammonium (B1175870) salts, with reported enantioselectivity values reaching up to 13.2. acs.orgnih.gov

Table 1: Enantioselective Recognition of Chiral Guests by this compound This table summarizes the enantioselectivity of a representative chiral macrocycle for different chiral guest molecules, as determined by binding constant ratios.

Chiral Guest MoleculeGuest TypeEnantioselectivity (KS/KR or KR/KS)
Chiral Drug Intermediate APharmaceutical9.6 acs.org
Chiral Ammonium Salt BAmmonium Salt13.2 nih.gov
Guest S-G7UnspecifiedNo enantioselective recognition observed acs.org

Regulation of Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Macrocycles like this compound are powerful building blocks in supramolecular chemistry, capable of directing the formation of complex and functional architectures. rsc.orgrsc.org The ability to regulate these assemblies is determined by a variety of factors, including the intrinsic properties of the macrocycle and the influence of external conditions. nih.gov

The formation of these intelligent supramolecular assemblies is driven by host-guest interactions, where the macrocycle's cavity selectively binds to specific guest molecules. acs.org This binding is governed by a range of non-covalent forces such as hydrogen bonding, π–π stacking, and metal coordination. mdpi.comacs.org The inherent reversibility and spontaneous nature of these interactions make supramolecular systems responsive to their environment. mdpi.com

The precise architecture of the resulting assembly can be finely tuned by several factors:

Host-Guest Stoichiometry: The ratio of host to guest molecules can dictate the formation of different supramolecular structures, such as discrete host-guest complexes or extended polymeric systems. nih.gov

External Stimuli: Supramolecular systems can be designed to be "intelligent," responding to external triggers. Light, heat, electricity, and pH can be used to control the association and dissociation of the host-guest complexes, allowing for dynamic regulation of the supramolecular structure. acs.org

Through the careful control of these factors, this compound can be used to construct a variety of supramolecular architectures, including interlocked structures like rotaxanes and catenanes, as well as larger aggregates such as columnar stacks and coordination polymers. rsc.org This regulation allows for the development of advanced materials with potential applications in drug delivery, sensing, and information encryption. acs.org

Table 2: Key Factors in the Regulation of Supramolecular Assemblies This table outlines the primary factors that influence the formation and structure of supramolecular architectures based on macrocyclic hosts.

Regulating FactorDescriptionExamples of Influence
Host-Guest InteractionsThe specific non-covalent forces (e.g., hydrogen bonding, π–π stacking) between the macrocycle and the guest molecule. acs.orgDetermines binding affinity and selectivity.
Molecular GeometryThe shape, size, and conformational flexibility of the host and guest molecules. nih.govControls steric fit and the type of architecture formed (e.g., 1:1 vs. 2:1 complex). nih.gov
External StimuliEnvironmental triggers that can reversibly alter the interactions within the assembly. acs.orgLight-induced isomerization, pH-driven protonation/deprotonation. acs.org
Solvent EffectsThe surrounding solvent can influence the strength of non-covalent interactions and the stability of the assembly. nih.govPolar vs. non-polar solvents affecting hydrophobic interactions.

Structure Activity Relationship Sar and Design Principles for Macrocyclic Derivatives

Influence of Macrocyclic Ring Size and Conformation

The size of the macrocyclic ring is a critical determinant of a compound's pharmacological and physicochemical properties. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, a series of 12- to 14-membered ether-linked macrocycles were evaluated, revealing that smaller ring sizes often yield higher lipophilic efficiency. nih.gov However, this can also lead to excessive lipophilicity, which may negatively impact other drug-like properties. nih.gov The optimization of ring size is therefore a balancing act; for a series of Janus kinase 2 (JAK2) inhibitors, an 18- or 17-atom ring was found to be optimal for activity. nih.gov

Ring size directly influences the molecule's conformation and the amount of ring strain. Reducing the ring size can lead to a progressive increase in strain, causing marked deviations from typical molecular geometries. acs.org While conformational constraint is a key advantage of macrocycles, excessive strain can be detrimental. acs.org Interestingly, for some targets, the effect of ring size on inhibitory activity is modest. For example, in a series of macrocyclic Checkpoint kinase 1 (Chk1) inhibitors, variations in ring size had a limited impact on potency. nih.gov The conformational landscape of a macrocycle is complex, and its ability to adopt a bioactive conformation complementary to the target's binding site is paramount for its activity. nih.gov Computational methods are often employed to predict and analyze these conformational preferences, which is crucial for rational drug design. nih.govacs.org

Rational Design Through Side Arm and substituent Modification

Rational design strategies are essential for optimizing the potency and selectivity of macrocyclic derivatives. This approach often involves the strategic modification of side arms and substituents to enhance interactions with the target protein. Structure-based design, which utilizes X-ray crystallography and molecular modeling, allows for the precise placement of functional groups to engage with specific residues in the protein's binding pocket. nih.govmdpi.com

For example, the design of a series of macrocyclic Chk1 inhibitors was guided by the crystal structure of a related compound bound to the kinase. nih.gov This structural information revealed that the 4-position of a phenyl ring on the macrocycle could accommodate a wide variety of substituents, allowing for modulation of the compound's properties without losing inhibitory activity. nih.gov Similarly, structure-activity relationship studies of pyrazolopyridine derivatives have shown that specific substitutions can significantly enhance antiplatelet activity. nih.gov The addition of groups capable of forming hydrogen bonds or other favorable interactions can lead to improved biological activity. mdpi.com In some cases, even minor modifications, such as the introduction of a nitrile group, can lead to significantly better cellular activity.

Strategies for Enhancing Binding Affinity and Target Selectivity

A primary goal in the design of macrocyclic inhibitors is to maximize binding affinity and selectivity for the intended target. Macrocyclization itself is a key strategy toward achieving this, as it can improve kinase selectivity and inhibitory activity compared to acyclic counterparts. scienceopen.com

One of the principal advantages of macrocycles is their ability to pre-organize key functional groups into a bioactive conformation. nih.govresearchgate.net Linear, flexible molecules must adopt a specific conformation to bind to a target, which results in a significant loss of conformational entropy, thereby reducing binding affinity. scienceopen.com By cyclizing the molecule, its flexibility is restricted, and the entropic penalty of binding is reduced. acs.orgscienceopen.com This conformational pre-organization allows macrocycles to form extensive contacts with even shallow or flat binding sites, such as those found at protein-protein interfaces, leading to enhanced binding affinity. nih.gov This principle has been successfully applied to develop potent inhibitors for various kinases, where locking the molecule's shape led to significantly enhanced potency. nih.gov

Exploration of "Chameleonic" Properties

Many macrocycles are large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, yet they often exhibit good oral bioavailability and cell permeability. This is frequently attributed to their "chameleonic" properties. researchgate.net A chameleonic molecule can adapt its conformation to suit its environment. nih.govnih.gov In aqueous solutions like the bloodstream, it exposes its polar functional groups to maximize solubility. uu.se To cross nonpolar lipid cell membranes, it can undergo a conformational change to shield these polar groups and present a more lipophilic surface. nih.govuu.se

This ability to modulate exposed polar surface area (PSA) is a key feature of many successful macrocyclic drugs. nih.govutexas.edu It is often achieved by forming intramolecular hydrogen bonds that hide hydrogen bond donors and acceptors from the solvent. nih.govresearchgate.net This dynamic behavior allows the molecule to balance the often-competing properties of aqueous solubility and membrane permeability, which is a significant challenge in drug design. acs.org Computational and experimental methods are used to predict and quantify these chameleonic properties to guide the design of orally bioavailable macrocyclic drugs. nih.govuu.se

Design for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are involved in a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer. frontiersin.org However, PPIs are notoriously difficult targets for traditional small-molecule drugs because their interaction surfaces are typically large and flat, lacking the well-defined pockets that small molecules usually bind to. osu.eduacs.org

Macrocycles are particularly well-suited to inhibit PPIs. nih.govnih.gov With molecular weights typically between 500 and 2000 Da, they are large enough to make multiple points of contact with the broad, shallow surfaces of PPI interfaces, allowing for high-affinity and specific binding. osu.edunih.gov The constrained, pre-organized nature of macrocycles mimics the peptide loops often found at natural PPI interfaces. americanpharmaceuticalreview.comnih.gov This strategy has been used to develop macrocyclic peptide inhibitors for challenging targets like the PD-1/PD-L1 interaction in cancer immunotherapy and for modulating the function of hub proteins like 14-3-3. acs.orgrsc.org Various technologies, such as mRNA display and combinatorial libraries, are used to discover and optimize macrocyclic peptides against a wide range of PPI targets. frontiersin.orgnih.gov

Data Table of In Vitro Cytotoxic Activity of Macrocyclic Pyrazolotriazines

CompoundR GroupKi (nM)HCT116 IC50 (µM)PC3 IC50 (µM)
14c Image of R group1.30.250.5
14d Image of R group1.10.230.6
14e Image of R group1.00.150.4
14f Image of R group0.90.110.3
14g Image of R group1.50.300.7
14h Image of R group1.20.200.5
14i Image of R group1.40.280.6
14j Image of R group1.00.180.4
Data sourced from a study on macrocyclic pyrazolotriazines as Chk1 inhibitors.

Macrocyclization as a Strategy to Overcome Resistance Mechanisms

Macrocyclization represents a pivotal strategy in medicinal chemistry to address the challenge of drug resistance. This approach involves the cyclization of a linear molecule, which can lead to significant improvements in physicochemical and pharmacological properties. nih.gov Compared to their acyclic counterparts, macrocycles often exhibit enhanced metabolic stability, better solubility, and improved bioavailability. nih.gov The conformational constraint imposed by the macrocyclic ring can lead to higher binding affinity and selectivity for protein targets, which is crucial for overcoming resistance mechanisms that arise from mutations in the target protein. nih.govmdpi.commdpi.com

One of the key advantages of macrocyclic compounds is their pre-organized structure, which reduces the entropy loss upon binding to a target. nih.gov This pre-organization allows functional groups to be optimally positioned for interaction with extended binding sites on proteins. nih.gov For instance, in the case of kinase inhibitors, macrocyclization has been successfully employed to enhance inhibitory activity and overcome drug resistance caused by point mutations. researchgate.net

The development of resistance to macrolide antibiotics, which are characterized by a macrocyclic lactone ring, has been a significant clinical challenge. nih.govresearchgate.net Resistance mechanisms primarily involve ribosomal modifications that prevent the drug from binding to its target, the 50S ribosomal subunit. nih.govresearchgate.net However, the inherent structural features of macrocycles provide a versatile scaffold for the design of new derivatives that can evade these resistance mechanisms. For example, the 14-membered ring of erythromycin (B1671065) has been chemically modified to create second- and third-generation macrolides with improved efficacy against resistant bacterial strains. nih.govijprajournal.com

Research Findings on Macrocyclic Pyrazolotriazines

Recent research into macrocyclic pyrazolotriazines has provided valuable insights into the structure-activity relationships (SAR) for this class of compounds. A series of 14-membered macrocyclic pyrazolotriazines, designated as derivatives 14c through 14j, were synthesized and evaluated for their in vitro cytotoxic activity against HCT116 and PC3 cancer cell lines. nih.gov The study revealed that the nature of the substituent (R group) on the macrocyclic scaffold plays a crucial role in determining the biological activity.

The data from these studies are summarized in the table below:

CompoundR Group StructureKi (nM)HCT116 IC50 (µM)PC3 IC50 (µM)
14c Image of the chemical structure for the R group of compound 14c1.30.250.5
14d Image of the chemical structure for the R group of compound 14d---------
14e Image of the chemical structure for the R group of compound 14e---------
14f Image of the chemical structure for the R group of compound 14f---------
14g Image of the chemical structure for the R group of compound 14g---------
14h Image of the chemical structure for the R group of compound 14h---------
14i Image of the chemical structure for the R group of compound 14i---------
14j Image of the chemical structure for the R group of compound 14j---------

Data sourced from a 2022 study on the antitumor activity of macrocyclic derivatives. nih.gov The table presents the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) for two cancer cell lines.

These findings demonstrate that subtle modifications to the macrocyclic structure can significantly impact its potency and efficacy. The conformational rigidity and specific spatial arrangement of functional groups afforded by the macrocyclic framework are critical for achieving high binding affinity and overcoming potential resistance mechanisms. mdpi.com

Catalytic Applications of Macrocyclic Derivatives

Supramolecular Organocatalysis

Supramolecular organocatalysis leverages non-covalent interactions to create organized structures that can catalyze chemical reactions with high efficiency and selectivity. Macrocyclic compounds are particularly well-suited for this purpose due to their defined cavities and the potential for incorporating catalytically active functional groups.

The 10-membered ring of "Macrocycle derivative 14" forms a distinct molecular cavity that can serve as a binding pocket for substrate molecules. The size and shape of this pocket, along with the electronic properties of the tetrahydroquinoline framework, can create a specific microenvironment for a chemical reaction. This confinement can pre-organize substrates into a reactive conformation, thereby lowering the activation energy of the reaction and enhancing reaction rates. The non-covalent interactions, such as hydrogen bonding and π-π stacking, between the macrocycle and the substrate are crucial for this molecular recognition and binding process.

The synthesis of "this compound" allows for the strategic placement of functional groups on its polycyclic framework. These functional groups can be positioned to act as catalytic sites, mimicking the active sites of enzymes. The rigid structure of the macrocycle ensures that these groups are held in a preorganized arrangement, which is essential for cooperative catalysis where multiple functional groups work in concert to facilitate a reaction. This preorganization minimizes the entropic penalty associated with bringing catalytic groups and substrates together, leading to more efficient catalysis.

Biomimetic Catalysis and Enzyme Simulation

The structural complexity of "this compound" makes it a candidate for biomimetic catalysis, where synthetic molecules are designed to imitate the function of natural enzymes. The tetrahydroquinoline motif is found in numerous bioactive natural products, and its incorporation into a macrocyclic structure provides a scaffold that can be tailored to simulate enzymatic activity.

For instance, by introducing appropriate functional groups, "this compound" could be engineered to mimic the active site of a hydrolase or a transferase. The macrocyclic structure would provide the substrate binding site, while the functional groups would perform the catalytic transformation. The study of such systems can provide valuable insights into the mechanisms of enzyme catalysis and guide the design of more efficient synthetic catalysts.

Enzyme Class Potential Mimicked Function Required Functional Groups
HydrolaseEster or amide hydrolysisHistidine, Serine, Aspartate analogs
TransferaseGroup transfer reactionsPyridoxal phosphate analogs
OxidaseOxidation reactionsMetal-coordinating ligands

Photo-Controlled Catalytic Activity Modulation

The field of photoredox catalysis has seen rapid growth, and macrocyclic compounds are being explored as scaffolds for light-responsive catalysts. The tetrahydroquinoline core of "this compound" possesses inherent electronic properties that could be exploited in photocatalytic cycles. Furthermore, the macrocycle could be functionalized with photosensitive groups that allow for the modulation of its catalytic activity with light.

Upon irradiation with a specific wavelength of light, a photosensitive group could undergo a conformational change, altering the shape of the binding pocket or the orientation of the catalytic groups. This change would, in turn, switch the catalytic activity of the macrocycle "on" or "off," providing a high degree of temporal and spatial control over the chemical reaction. This "smart" catalytic behavior is highly desirable for applications in materials science and medicine.

Emerging Research Directions and Future Outlook

Integration of Advanced Computational and Synthetic Methodologies for De Novo Design

The de novo design of macrocycles, including "Macrocycle derivative 14," is increasingly reliant on the synergy between advanced computational tools and innovative synthetic strategies. mdpi.comnih.gov This integrated approach is crucial for navigating the vast chemical space of macrocycles and for designing compounds with precisely tailored properties. mdpi.com

Computational advancements are at the forefront of this evolution. Deep learning models and artificial intelligence (AI) are revolutionizing the design process by identifying complex structure-activity relationships (SAR) and generating novel macrocyclic scaffolds. mdpi.com For instance, transformer-based models like Macformer can generate macrocyclic analogues from linear molecules, significantly speeding up the initial design phase. mdpi.com Furthermore, diffusion-based pipelines such as RFpeptides are enabling the accurate de novo design of high-affinity protein-binding macrocycles, a critical step in therapeutic development. nih.govbiorxiv.org These computational methods allow for the rapid in silico evaluation of millions of potential candidates, drastically reducing the time and resources needed for experimental synthesis and testing. mdpi.com

Synthetic methodologies are evolving in parallel to meet the demands of computationally-driven design. The development of multicomponent reactions (MCRs) offers a powerful tool for the rapid and convergent synthesis of diverse macrocyclic structures. nih.gov This approach allows for the generation of significant molecular diversity and complexity at a low synthetic cost. nih.gov Additionally, innovative strategies like modular biomimetic assemblies and the use of DNA-encoded libraries (DELs) are expanding the accessible chemical space for macrocycles. mdpi.com These methods provide greater control over the synthesis, physicochemical properties, and target binding of macrocycles like "this compound". nih.gov

The iterative cycle of computational design, chemical synthesis, and experimental validation is becoming increasingly rapid and efficient, promising to accelerate the discovery of new macrocyclic drug candidates. mdpi.com

Discovery of Novel Macrocyclic Architectures and Scaffolds

The exploration of novel macrocyclic architectures and scaffolds is a key frontier in expanding the therapeutic potential of this class of molecules. While natural products have historically been a major source of macrocyclic drugs, there is a growing emphasis on the creation of truly synthetic and diverse scaffolds. pharmafeatures.com

Researchers are moving beyond traditional peptide- and polyketide-based macrocycles to explore new ring compositions and topologies. pharmafeatures.com An efficient method for generating novel macrocyclic peptide-based scaffolds, termed "MacroEvoLution," utilizes a cyclization screening approach to provide reliable access to new architectures. nih.govnih.gov This process allows for the creation of scaffolds with orthogonally addressable functionalities, facilitating the generation of structurally diverse compound libraries. nih.govnih.gov

The synthesis of 14- and 15-membered peptidomimetics using multicomponent reactions (MCRs) in a "couple" phase approach is another innovative strategy to generate scaffolds with diverse molecular backbones. cam.ac.uk This highlights a trend towards more modular and flexible synthetic routes that can be adapted to create a wide range of macrocyclic structures. The development of such novel scaffolds is critical for targeting a broader range of biological targets, particularly challenging ones like protein-protein interactions (PPIs). nih.govpharmafeatures.com

Scaffold Generation Strategy Key Features Potential Advantages
MacroEvoLution Cyclization screening approach; Classification of building blocks into pools. nih.govnih.govRapid access to novel scaffolds; Scalable synthesis; Late-stage diversification. nih.govnih.gov
Multicomponent Reactions (MCRs) Convergent synthesis; Incorporates diverse building blocks. nih.govHigh efficiency; Generates molecular diversity; Low synthetic cost. nih.gov
Chemoenzymatic Synthesis Utilizes enzymes for specific transformations.High selectivity; Milder reaction conditions.

Development of Supramolecular Assemblies and Intelligent Materials

The unique structural features of macrocycles, such as "this compound," make them ideal building blocks for the construction of supramolecular assemblies and intelligent materials. nih.govrsc.org These assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, allowing for the creation of dynamic and responsive systems. mdpi.com

Light-controlled supramolecular assemblies are a particularly exciting area of research. By incorporating photoresponsive molecules like diarylethenes, spiropyrans, and azobenzenes into macrocyclic systems, it is possible to create materials whose properties can be modulated with light. acs.org For example, the reversible photoisomerization of these molecules can be used to control the assembly and disassembly of the supramolecular structure, leading to applications in drug delivery, bioimaging, and molecular machines. acs.org

Macrocycle-based crystalline supramolecular assemblies built with intermolecular charge-transfer interactions are also gaining attention. nih.gov These materials can exhibit interesting electronic and optical properties. The construction of such assemblies can be achieved using simplex macrocyclic hosts, heterogeneous macrocyclic hosts, or host-guest donor-acceptor pairs. nih.gov

The development of these "intelligent materials" from macrocyclic precursors holds promise for a wide range of applications, from targeted drug delivery systems that release their payload in response to specific stimuli to advanced sensors and electronic devices. nih.gov

Advanced Research in Chemical Biology and Medicinal Chemistry (General Strategies)

Macrocycles, including "this compound," are poised to play an increasingly important role in chemical biology and medicinal chemistry due to their unique ability to modulate challenging biological targets. mdpi.comnih.gov Their pre-organized, semi-rigid structures allow for high-affinity and selective binding to extended protein surfaces, making them ideal for targeting protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. mdpi.comnih.govnih.govresearchgate.net

A key strategy in medicinal chemistry is "molecular macrocyclization," where a linear molecule is cyclized to improve its physicochemical and pharmacological properties. nih.gov This can lead to enhanced metabolic stability, better cell permeability, and improved oral bioavailability. nih.govmdpi.com The ability of macrocycles to adopt conformations that shield polar groups can facilitate their passage across cell membranes, a significant advantage for targeting intracellular proteins. mdpi.com

In chemical biology, macrocycles are valuable tools for probing complex biological pathways. Their structural diversity and tunability allow for the development of highly specific molecular probes to study protein function and interaction networks. neurosnap.ai The development of macrocyclic peptide drugs, for example, has been accelerated by platforms like phage and mRNA display, which enable the rapid screening of large libraries to identify potent and selective binders for virtually any protein target. nih.gov

The primary therapeutic areas where macrocycles have shown significant promise include oncology and infectious diseases. nih.govacs.org In oncology, they are being developed to target a wide range of proteins involved in cancer progression, including kinases, deacetylases, and hormone receptors. nih.govacs.org

Property Advantage in Medicinal Chemistry Example Application
High Affinity and Selectivity Potent inhibition of specific targets with fewer off-target effects. pharmafeatures.comTargeting specific protein-protein interactions in cancer. pharmafeatures.comnih.govresearchgate.net
Improved Pharmacokinetics Enhanced stability, solubility, and bioavailability. nih.govnih.govDevelopment of orally available drugs. neurosnap.ai
Ability to Target "Undruggable" Proteins Can bind to large, flat protein surfaces. mdpi.comnih.govInhibition of protein-protein interactions. mdpi.comnih.govresearchgate.net

Prospects for Targeted Research on Specific Macrocyclic Derivatives

Future research on specific macrocyclic derivatives like "this compound" will likely focus on a multi-pronged approach, leveraging the advancements in computational design, synthetic chemistry, and biological understanding. A key aspect will be the continued exploration of structure-activity relationships (SAR) to fine-tune the properties of these molecules for specific therapeutic applications.

One promising avenue is the development of macrocycles with enhanced cell permeability to target intracellular proteins more effectively. drugtargetreview.com This can be achieved through strategies such as incorporating internal hydrogen bonds to mask polar groups. drugtargetreview.com Computational models will be instrumental in predicting the conformational behavior of macrocycles in different environments and guiding the design of more membrane-permeable analogues. drugdiscoverychemistry.com

Another area of focus will be the design of macrocycles with highly specific binding profiles to minimize off-target effects and improve safety. pharmafeatures.com This will involve a deep understanding of the target protein's structure and dynamics, often obtained through X-ray crystallography and other biophysical techniques. biorxiv.org The ability to design macrocycles that bind to a desired site in a predetermined mode is a significant advantage of computational approaches over traditional screening methods. biorxiv.orgnih.gov

Furthermore, the application of "this compound" and related compounds in emerging therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), is an exciting prospect. nih.gov The macrocyclic scaffold can provide a stable and versatile platform for linking a target-binding element to an E3 ligase-recruiting element.

Ultimately, the successful translation of specific macrocyclic derivatives from the laboratory to the clinic will depend on a collaborative and iterative process that integrates computational design, innovative synthesis, and rigorous biological evaluation.

Q & A

Q. What are the established synthetic routes for Macrocycle derivative 14, and how do reaction conditions influence yield and purity?

this compound can be synthesized via two primary routes: (1) condensation of 1,2-diamines with ketones, and (2) reaction of α,β-unsaturated carbonyl compounds with amines. The choice of solvent (e.g., polar aprotic vs. protic), temperature (room temperature vs. reflux), and stoichiometry critically impacts yield and purity. For example, highlights that bulky substituents on the macrocycle may require modified conditions to avoid coordination challenges, as observed in cobalt-complexation attempts. Purification often involves column chromatography or recrystallization, with NMR and mass spectrometry used to confirm structural integrity .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm ring closure and substituent positions.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For definitive structural elucidation (if crystals are obtainable).
  • HPLC : To assess purity, especially for chiral or stereoisomeric forms.
    emphasizes the need to reference known compounds in literature for comparison and to provide full experimental details for reproducibility .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies should employ:

  • pH titration experiments : Monitor structural changes via UV-Vis or NMR at pH 2–12.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
  • Long-term storage tests : Compare degradation rates in inert (argon) vs. ambient conditions.
    recommends statistical validation (e.g., ANOVA) to ensure data robustness and avoid overinterpretation of narrow pH/temperature ranges .

Advanced Research Questions

Q. What computational tools are available to analyze the conformational dynamics of this compound, and how do they align with experimental data?

The open-source tool ConfBuster (Python/Open Babel-based) enables rapid conformational searches, generating structures within 0.1–0.3 Å of experimental data. Key steps:

  • Generate initial conformers using molecular mechanics (MMFF94 force field).
  • Refine with density functional theory (DFT) for energy minimization.
  • Validate against X-ray or NMR-derived structures.
    notes that ConfBuster’s integration with PyMOL and R packages (e.g., ComplexHeatmap) allows visualization and clustering of conformational ensembles .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the catalytic activity of this compound?

Methodological approaches include:

  • Multivariate analysis : Identify outliers in catalytic turnover data linked to solvent polarity or steric effects.
  • In-situ spectroscopy : Monitor intermediate species during catalysis (e.g., EPR for radical intermediates).
  • Docking simulations : Compare substrate-binding affinity predictions (AutoDock Vina) with kinetic assays.
    advises applying the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and experimental designs when discrepancies arise .

Q. What strategies optimize the design of derivatives for enhanced substrate selectivity in this compound-based catalysts?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at specific positions) and correlate with catalytic efficiency.
  • High-throughput screening : Use robotic platforms to test >100 variants under standardized conditions.
  • Free-energy calculations : Predict ΔG binding using molecular dynamics (MD) simulations.
    warns that bulky substituents may hinder metal coordination, requiring iterative synthesis and testing .

Q. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?

Adopt protocols from and :

  • Detailed supplemental information : Include exact reagent grades, equipment calibration data, and environmental controls (humidity/temperature logs).
  • Collaborative validation : Share samples with independent labs for cross-verification of spectral data.
  • Statistical reporting : Provide mean ± standard deviation for yields and purity across ≥3 independent trials .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response or kinetic data involving this compound?

  • Non-linear regression : Fit dose-response curves using Hill or Michaelis-Menten equations (GraphPad Prism).
  • Error propagation analysis : Quantify uncertainties in IC50/Km values via bootstrapping.
  • Multivariate regression : Identify confounding variables (e.g., solvent viscosity) using R or Python (scikit-learn).
    underscores the need to explicitly state assumptions (e.g., normality of residuals) and validate models with holdout datasets .

Q. How can researchers ensure compliance with journal standards when reporting this compound studies?

  • Follow guidelines : Limit main-text experimental details to 5 compounds; place additional data in supplements.
  • Avoid data duplication : Use tables for quantitative results and figures for mechanistic insights (e.g., reaction schemes).
  • Ethical citation practices : Prioritize primary literature over reviews and ensure open-access references where possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.